molecular formula C22H18N4O3 B11688866 5-Naphthalen-2-YL-2H-pyrazole-3carboxylic acid (2-HO-3-meo-benzylidene)hydrazide

5-Naphthalen-2-YL-2H-pyrazole-3carboxylic acid (2-HO-3-meo-benzylidene)hydrazide

Cat. No.: B11688866
M. Wt: 386.4 g/mol
InChI Key: USVQPRHWEJENHB-YDZHTSKRSA-N
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Preparation Methods

The synthesis of 5-Naphthalen-2-YL-2H-pyrazole-3carboxylic acid (2-HO-3-meo-benzylidene)hydrazide typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

5-Naphthalen-2-YL-2H-pyrazole-3carboxylic acid (2-HO-3-meo-benzylidene)hydrazide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-Naphthalen-2-YL-2H-pyrazole-3carboxylic acid (2-HO-3-meo-benzylidene)hydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Naphthalen-2-YL-2H-pyrazole-3carboxylic acid (2-HO-3-meo-benzylidene)hydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction .

Comparison with Similar Compounds

5-Naphthalen-2-YL-2H-pyrazole-3carboxylic acid (2-HO-3-meo-benzylidene)hydrazide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H18N4O3

Molecular Weight

386.4 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-naphthalen-2-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H18N4O3/c1-29-20-8-4-7-17(21(20)27)13-23-26-22(28)19-12-18(24-25-19)16-10-9-14-5-2-3-6-15(14)11-16/h2-13,27H,1H3,(H,24,25)(H,26,28)/b23-13+

InChI Key

USVQPRHWEJENHB-YDZHTSKRSA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC(=O)C2=CC(=NN2)C3=CC4=CC=CC=C4C=C3

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC(=O)C2=CC(=NN2)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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